molecular formula C7H16N2 B3004125 (5,5-Dimethylpyrrolidin-2-yl)methanamine CAS No. 98433-07-9

(5,5-Dimethylpyrrolidin-2-yl)methanamine

Cat. No.: B3004125
CAS No.: 98433-07-9
M. Wt: 128.219
InChI Key: ZPGULFGGZDHRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,5-Dimethylpyrrolidin-2-yl)methanamine is an organic compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethylpyrrolidin-2-yl)methanamine typically involves the reaction of 2,5-dimethylpyrrolidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,5-dimethylpyrrolidine, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.

    Purification: The product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (5,5-Dimethylpyrrolidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Secondary amines.

    Substitution: N-substituted pyrrolidines.

Scientific Research Applications

(5,5-Dimethylpyrrolidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a simpler structure.

    2,5-Dimethylpyrrolidine: A closely related compound with similar properties.

    N-Methylpyrrolidine: Another derivative with different substitution patterns.

Uniqueness: (5,5-Dimethylpyrrolidin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5,5-dimethylpyrrolidin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)4-3-6(5-8)9-7/h6,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGULFGGZDHRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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